2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 347366-60-3
VCID: VC21411881
InChI: InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C
Molecular Formula: C20H25NO2
Molecular Weight: 311.4g/mol

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide

CAS No.: 347366-60-3

Cat. No.: VC21411881

Molecular Formula: C20H25NO2

Molecular Weight: 311.4g/mol

* For research use only. Not for human or veterinary use.

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide - 347366-60-3

Specification

CAS No. 347366-60-3
Molecular Formula C20H25NO2
Molecular Weight 311.4g/mol
IUPAC Name 2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22)
Standard InChI Key YVVKFYFGVBEUFJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C

Introduction

2-(4-Isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. Its chemical structure combines an acetamide backbone with a phenoxy group substituted by isopropyl and methyl groups, as well as a phenylethylamine moiety. This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural properties.

Synthesis

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide typically involves:

  • Preparation of the Phenoxy Intermediate:

    • Reacting 4-isopropyl-3-methylphenol with an appropriate alkylating agent (e.g., chloroacetyl chloride) under basic conditions to yield the phenoxyacetate intermediate.

  • Amidation Reaction:

    • The intermediate is further reacted with (R)- or (S)-1-phenylethylamine to form the final acetamide product.

This two-step process ensures high yields and purity of the target compound.

Structural Characterization

The structure of the compound has been confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • Amide C=O stretch (~1650 cm⁻¹).

      • Aromatic C-H stretch (~3000 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals corresponding to aromatic protons, aliphatic CH groups, and the amide NH group.

    • ¹³C NMR: Peaks for carbon atoms in aromatic rings, carbonyl group, and aliphatic chains.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 311 confirms the molecular weight.

Potential Applications

The compound’s structural framework makes it a candidate for various applications:

  • Pharmacological Research:

    • The presence of the phenoxyacetamide group suggests potential activity as an anti-inflammatory or anticonvulsant agent, similar to other compounds in this class .

  • Molecular Docking Studies:

    • Preliminary computational studies indicate that it may interact with enzyme targets such as cyclooxygenase or lipoxygenase, warranting further exploration.

  • Synthetic Intermediate:

    • Its modular structure allows for derivatization, making it useful in creating analogs for structure-activity relationship (SAR) studies.

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